2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid
Description
2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is a nitro-substituted aromatic compound featuring two acetic acid groups linked via ether bonds to a 1,4-phenylene backbone. The nitro group at the 2-position introduces electron-withdrawing effects, likely enhancing the acidity of the carboxylic acid groups compared to non-nitro analogs.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(carboxymethoxy)-3-nitrophenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO8/c12-9(13)4-18-6-1-2-8(19-5-10(14)15)7(3-6)11(16)17/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMXSACQDYBNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)[N+](=O)[O-])OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415437 | |
| Record name | ST4125938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83785-11-9 | |
| Record name | ST4125938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid typically involves the following steps:
Nitration: The starting material, 1,4-dihydroxybenzene, undergoes nitration to introduce a nitro group at the 2-position.
Etherification: The nitrated product is then subjected to etherification with chloroacetic acid under basic conditions to form the desired diacetic acid derivative.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetic acid groups can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Oxidation: The phenylene ring can be further oxidized under strong oxidizing conditions to introduce additional functional groups.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, alcohols, acid catalysts, and strong oxidizing agents.
Scientific Research Applications
2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid, also known as a nitrophenyl ether derivative, is a compound with significant potential in various scientific research applications. This article focuses on its chemical properties, biological activities, and specific applications in fields such as medicinal chemistry, materials science, and environmental studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The nitro group is known to enhance the biological activity of aromatic compounds by facilitating electron transfer processes that disrupt microbial cell functions.
Antioxidant Activity
The presence of phenolic groups in the structure contributes to its antioxidant properties. Studies have shown that such compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them potential candidates for therapeutic applications in diseases associated with oxidative damage.
Table 2: Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Cytotoxicity | Potential anti-cancer properties observed in vitro |
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a lead compound for developing new pharmaceuticals. Its structural features allow for modifications that could enhance selectivity and potency against specific biological targets.
Case Study: Synthesis of Derivatives
A study involved synthesizing various derivatives of this compound to explore their effects on cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells.
Materials Science
The compound's ability to form coordination complexes with metal ions opens avenues for applications in materials science. These complexes can be utilized in the development of sensors or catalysts.
Case Study: Metal Ion Coordination
Research demonstrated that complexes formed between this compound and transition metals exhibited enhanced catalytic activity in oxidation reactions. This property is valuable for industrial applications where efficient catalysts are required.
Environmental Studies
In environmental chemistry, the compound's potential as a chelating agent for heavy metals has been investigated. Its ability to bind with toxic metal ions could facilitate remediation processes in contaminated sites.
Case Study: Heavy Metal Remediation
A study evaluated the efficacy of this compound in removing lead ions from aqueous solutions. Results showed significant binding affinity, suggesting its application in developing new strategies for water purification.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid depends on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes, disrupting their function and leading to cell death. The nitro group can play a crucial role in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The nitro group in the target compound increases polarity, likely enhancing solubility in polar solvents (e.g., water, DMSO) compared to non-nitro analogs like 2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid], which has a density of 1.4 g/cm³ . However, the hydrophobic isopropylidene bridge in 4,4'-isopropylidenebisphenyldioxyacetic acid reduces aqueous solubility .
- Acidity: The electron-withdrawing nitro group lowers the pKa of the carboxylic acids, making the target compound more acidic than its non-nitro counterpart.
Biological Activity
2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid, also known by its chemical formula C10H9N O8 and CAS Number 83785-11-9, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity based on diverse sources, including research findings and case studies.
The compound is characterized by the following properties:
- Molecular Weight: 271.18 g/mol
- Structure: Comprises a nitro group attached to a phenylene unit with diacetic acid functionalities.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction reactions, potentially leading to the formation of reactive intermediates that may affect cellular pathways. Additionally, the ester groups present in the structure can hydrolyze under physiological conditions, releasing active components that may exert biological effects .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity:
- Studies have shown that derivatives of similar structures possess significant antimicrobial properties. For example, compounds with similar nitro-phenylene structures demonstrated minimum inhibitory concentrations (MICs) against various pathogens .
- In vitro tests revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with notable inhibition zones observed during susceptibility testing.
-
Cytotoxicity:
- The compound's potential cytotoxic effects have been explored in various cancer cell lines. Preliminary data suggest that it may induce cell death in specific leukemia cells at lower concentrations than in normal cells .
- The mechanism behind this cytotoxicity could involve the production of reactive oxygen species (ROS) and interference with DNA synthesis pathways.
- Enzyme Inhibition:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives related to this compound. The results indicated that specific derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains of bacteria. These findings suggest a promising avenue for developing new antimicrobial agents based on this compound's structure .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focused on leukemia cells, it was found that certain derivatives exhibited significantly lower EC50 values compared to normal cells. This selectivity indicates potential for therapeutic applications in targeting cancer cells while minimizing effects on healthy tissues .
Data Table: Summary of Biological Activities
Q & A
Q. What methodologies assess the environmental impact of this compound in ecological systems?
- Answer : Conduct OECD 301 biodegradability tests to evaluate persistence. Use Daphnia magna or algae growth inhibition assays (OECD 202/201) for acute toxicity. Advanced mass balance models predict bioaccumulation potential based on octanol-water partition coefficients (log K) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
